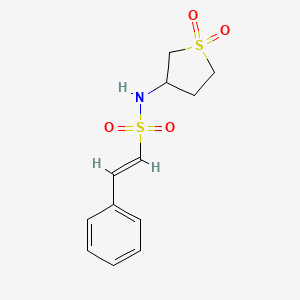

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sulfone-based molecule, which includes a tetrahydrothiophene ring . Sulfone-based compounds are known for their high anodic stability and are often used in lithium-ion batteries .

Molecular Structure Analysis

The molecular structure of this compound likely includes a tetrahydrothiophene ring with two oxygen atoms attached (forming a sulfone group), and a phenyl ring attached via a double bond .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For sulfone-based compounds, they generally have high boiling points and are resistant to oxidation .Aplicaciones Científicas De Investigación

Mixed Lineage Kinase Domain-like Protein and Necrosis Signaling

- The compound has been identified as necrosulfonamide, which specifically blocks necrosis downstream of RIP3 activation, a crucial pathway in physiological and pathological conditions like development, tissue damage response, and antiviral immunity. The interaction with the mixed lineage kinase domain-like protein (MLKL) and its critical role in necrosis signaling is a significant discovery (Sun et al., 2012).

Novel Synthesis Methods

- There has been research on the efficient synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting its applicability in the chemical and pharmaceutical fields due to the straightforward, one-pot procedure and easy availability of starting materials (Aramini et al., 2003).

Inhibitors of Kynurenine 3-Hydroxylase

- The compound's derivatives have been evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme significant in the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer Agent E7070

- Studies on N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) reveal its nonlinear pharmacokinetics and the importance of body-surface area in dosing. E7070 is a novel anticancer agent in phase II clinical development for treating solid tumors (van Kesteren et al., 2002).

Microtubule-Targeted Anticancer Agents

- A series of (E)-N-aryl-2-arylethenesulfonamides demonstrated potent cytotoxicity against cancer cell-lines, including drug-resistant ones. These compounds disrupt microtubule formation, indicating their potential as anticancer agents (Reddy et al., 2013).

Selective hCA IX or hCA XII Inhibitors

- Certain benzensulfonamide derivatives show potent cytotoxic/anticancer effects and selectively inhibit carbonic anhydrase IX and XII isoenzymes, which are crucial for developing new anticancer drug candidates (Gul et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-(1,1-dioxothiolan-3-yl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S2/c14-18(15)8-7-12(10-18)13-19(16,17)9-6-11-4-2-1-3-5-11/h1-6,9,12-13H,7-8,10H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZWFMSWPHKQTD-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2720669.png)

![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone](/img/structure/B2720670.png)

![7-chloro-N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2720671.png)

![[(3-Aminobutan-2-yl)oxy]benzene](/img/structure/B2720673.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide](/img/structure/B2720682.png)